1-(2-methoxyphenyl)-5-methyl-N-(2-methylsulfanylphenyl)triazole-4-carboxamide
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Overview
Description
1-(2-methoxyphenyl)-5-methyl-N-(2-methylsulfanylphenyl)triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Modifications
- Synthesis of Triazole Derivatives : A study detailed the synthesis of various 1,2,4-triazole-3-sulfide derivatives, including steps like N-acylation and microwave-assisted Fries rearrangement, demonstrating an efficient approach for regioselective synthesis of heterocyclic amides, used as intermediates in pharmaceutical chemistry. Theoretical studies backed by density functional theory (DFT) calculations supported the prototropy process and Fries rearrangement, highlighting the potential of these compounds in medicinal chemistry applications (Moreno-Fuquen et al., 2019).
Antimicrobial Activities
- Antimicrobial Properties : Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities, revealing some compounds with significant activity against various microorganisms. This includes the exploration of different substituents to enhance antimicrobial efficacy, demonstrating the versatility of triazole derivatives in combating microbial resistance (Bektaş et al., 2007).
Novel Chemical Structures
- Creation of Novel Heterocyclic Compounds : Research has led to the development of new heterocyclic systems by manipulating triazole compounds, offering insights into the structural basis for biological activity and providing a foundation for further pharmacological studies. This includes the formation of compounds with potential for anti-inflammatory and analgesic applications, showcasing the structural diversity and applicability of triazole derivatives in medicinal chemistry (Abdel-Aziz et al., 2014).
Molecular Docking and Activity Evaluation
- Molecular Modeling and Activity Assessment : The synthesis of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives has been investigated, with some compounds showing significant cytotoxicity against breast cancer cell lines. Molecular docking studies have further elucidated the binding interactions of these compounds with target proteins, indicating their potential in cancer therapy (Shinde et al., 2022).
Photophysical Properties
- Photophysical and Fluorescent Properties : The synthesis and evaluation of triazole derivatives as blue-emitting fluorophores have been documented, with studies on absorption, emission, and quantum yields. These compounds exhibit potential for applications in optical materials and fluorescence imaging, underscoring the versatility of triazole derivatives in materials science (Padalkar et al., 2015).
Mechanism of Action
Target of Action
The primary targets of the compound “1-(2-methoxyphenyl)-5-methyl-N-(2-methylsulfanylphenyl)triazole-4-carboxamide” are currently unknown. The compound belongs to the class of triazoles , which are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific structural features
Mode of Action
Triazoles are generally known to interact with their targets by forming hydrogen bonds and hydrophobic interactions . The presence of the methoxyphenyl, methylsulfanylphenyl, and triazole groups in the compound suggests that it could interact with its targets in a similar manner.
Biochemical Pathways
Without specific information about the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Given that triazoles often interact with enzymes, it’s plausible that this compound could affect various metabolic or signaling pathways within the cell .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on the general properties of triazoles, it could potentially exert its effects by inhibiting the activity of its target enzymes or modulating the function of its target receptors .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-5-methyl-N-(2-methylsulfanylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-12-17(18(23)19-13-8-4-7-11-16(13)25-3)20-21-22(12)14-9-5-6-10-15(14)24-2/h4-11H,1-3H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUJATATPKEWPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC=CC=C3SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.